![molecular formula C20H22N2O2 B5056351 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and research. This compound is a quinoline derivative with a benzyl ether group and a dimethylaminoethyl side chain. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Its antibacterial and antifungal activities may be due to its ability to disrupt membrane integrity and inhibit protein synthesis in bacteria and fungi.
Biochemical and Physiological Effects:
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activities. In addition, it has been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
実験室実験の利点と制限
One advantage of using 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol in lab experiments is its potential as a fluorescent probe for imaging intracellular zinc ions. This could be useful in studying the role of zinc ions in various biological processes. However, one limitation is that the compound may not be suitable for use in certain experiments due to its potential toxicity and side effects.
将来の方向性
There are several future directions for research on 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action and potential applications in medicine. Another direction is to explore its potential as a fluorescent probe for imaging other intracellular ions. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as to develop safer and more effective derivatives.
合成法
The synthesis of 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol can be achieved using different methods. One of the most commonly used methods involves the reaction of 2-methyl-4-quinolone with benzyl chloride in the presence of sodium hydride to form 6-benzyloxy-2-methyl-4-quinolone. This compound is then reacted with N,N-dimethylethylenediamine in the presence of sodium hydride to form 6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol.
科学的研究の応用
6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential as a fluorescent probe for imaging intracellular zinc ions.
特性
IUPAC Name |
3-[(dimethylamino)methyl]-2-methyl-6-phenylmethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-18(12-22(2)3)20(23)17-11-16(9-10-19(17)21-14)24-13-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXPBMMTXMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)
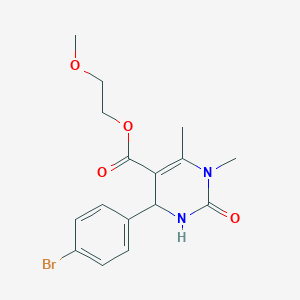
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)
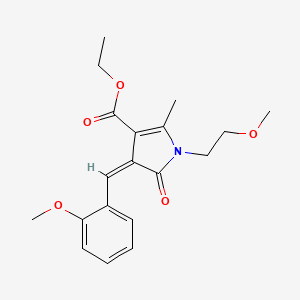
![2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)
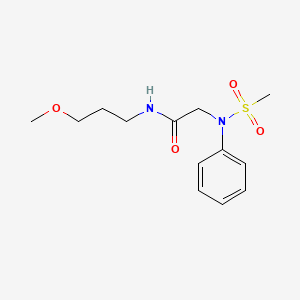
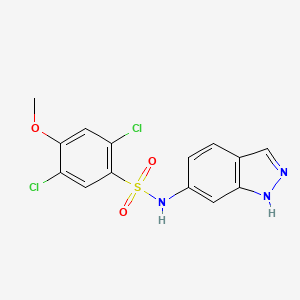
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[3-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B5056331.png)
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)
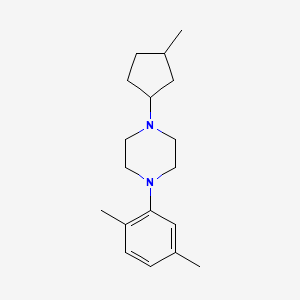
![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5056363.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)